4-Methoxymethyl-oxazole
Description
Significance of the Oxazole (B20620) Heterocyclic Scaffold in Advanced Chemical Research
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of immense importance in advanced chemical research, particularly in medicinal chemistry and natural product synthesis. ontosight.ailookchem.comlgcstandards.com The oxazole scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity, due to its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions. ontosight.ailookchem.com
The versatility of the oxazole ring allows it to serve as a foundational structure for a vast array of biologically active compounds. lgcstandards.com Its derivatives have shown a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. lgcstandards.commolaid.com Furthermore, many natural products isolated from marine and plant sources, which exhibit potent biological effects, contain the oxazole core. chemicalbook.com This prevalence in both nature and medicine makes the oxazole scaffold a prime target for synthetic chemists aiming to develop novel therapeutic agents and functional materials. molaid.comchemicalbook.com
Historical Development and Current Research Trajectories in Oxazole Chemistry
The history of oxazole chemistry dates back to the late 19th and early 20th centuries, with the establishment of foundational synthetic methods. molaid.comfoodb.ca The first synthesis of an oxazole derivative, 2-methyl oxazole, was recorded in 1876, and the parent compound oxazole was first synthesized in 1962. ontosight.ailookchem.comfoodb.ca Early methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, discovered in 1896, became cornerstone reactions for constructing the 2,5-disubstituted oxazole ring system. foodb.cachemicalbook.com
Contemporary research has expanded far beyond these classical methods, driven by the need for more efficient, versatile, and environmentally benign synthetic routes. ontosight.ai Modern trajectories focus on:
Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura and Stille couplings are now used to directly functionalize the oxazole ring, allowing for the creation of complex, multi-substituted derivatives. lookchem.com
One-Pot Syntheses: Researchers are developing streamlined processes where multiple reaction steps are performed in a single reaction vessel, improving efficiency and reducing waste. chemicalbook.comthegoodscentscompany.com
Green Chemistry Approaches: The use of microwave-assisted synthesis, ultrasound, and ionic liquids as alternative solvents is gaining traction to create oxazole derivatives under milder conditions with better yields. foodb.cajst.go.jp
Flow Chemistry: Continuous flow reactors are being employed for the safe and scalable synthesis of oxazole intermediates.
These modern approaches have overcome many limitations of earlier methods, such as harsh reaction conditions and limited substrate scope, enabling the synthesis of a much broader and more complex range of oxazole-containing molecules. chemicalbook.comontosight.ai
Table 1: Key Methodologies in Oxazole Synthesis
| Synthesis Method | Description | Key Reactants |
| Robinson-Gabriel Synthesis | A classic method involving the cyclodehydration of 2-acylamino ketones. It is one of the most widely used methods for forming the oxazole ring. foodb.cajst.go.jp | 2-Acylamino ketones, Dehydrating agent (e.g., H₂SO₄, POCl₃) |
| Fischer Oxazole Synthesis | Involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles. foodb.cachemicalbook.com | Cyanohydrins, Aldehydes |
| van Leusen Reaction | A versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. jst.go.jpnih.gov | Aldehydes, Tosylmethyl isocyanide (TosMIC) |
| Bredereck Reaction | A method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with formamide (B127407) or other amides. jst.go.jp | α-Haloketones, Amides |
| Oxidation of Oxazolines | A two-step approach where a β-hydroxy amide is first cyclized to an oxazoline (B21484), which is then oxidized to the corresponding oxazole. | β-Hydroxy amides, Dehydrating agent, Oxidizing agent |
Positioning 4-Methoxymethyl-oxazole within Contemporary Organic Synthesis Research
While many complex oxazole derivatives are studied as final products, the compound This compound is primarily recognized as a valuable synthetic intermediate or building block in contemporary organic synthesis. Its structure is not typically the end goal of a synthetic pathway but rather a foundational component used to construct more complex, highly functionalized molecules.
The utility of this compound is demonstrated by its appearance in the synthetic routes of more elaborate compounds. For instance, derivatives like 2-Bromo-4-(methoxymethyl)-1,3-oxazole serve as key precursors. The bromine atom at the 2-position can be readily substituted through various cross-coupling reactions, allowing chemists to introduce diverse functional groups and build molecular complexity.
The methoxymethyl group (–CH₂OCH₃) at the 4-position is a stable ether linkage. This group can influence the electronic properties and solubility of the molecule and its downstream derivatives. The presence of this specific ether can be crucial in the synthesis of agrochemicals, such as novel herbicides, and in the development of pharmaceutical candidates where precise structural modifications are required to optimize biological activity. Therefore, this compound represents a strategic starting point, offering a stable and modifiable scaffold for accessing novel and potentially bioactive chemical space.
Table 2: Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 947145-19-9 | molaid.com |
| Molecular Formula | C₅H₇NO₂ | molaid.com |
| Molecular Weight | 113.116 g/mol | molaid.com |
| Physical Properties | Data such as boiling point and density are not readily available in public literature, which is common for specialized synthetic intermediates. | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H7NO2/c1-7-2-5-3-8-4-6-5/h3-4H,2H2,1H3 |
InChI Key |
HAJABPSXWQKNIX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=COC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxymethyl Oxazole and Analogous Oxazole Derivatives
Established Synthetic Pathways for Oxazole (B20620) Ring Formation
The construction of the oxazole core can be achieved through several reliable synthetic routes. These methods often involve the formation of key C-O and C=N bonds to assemble the five-membered ring.
Van Leusen Oxazole Synthesis and its Mechanistic Variants
The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The process begins with the deprotonation of TosMIC by a base, followed by its addition to an aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid drives the formation of the aromatic oxazole ring. organic-chemistry.orgmdpi.com
The versatility of the Van Leusen synthesis has been expanded through various modifications. For instance, performing the reaction in ionic liquids has been shown to be an efficient one-pot method for synthesizing 4,5-disubstituted oxazoles. mdpi.comnih.gov Additionally, microwave-assisted Van Leusen synthesis has been developed for the rapid and efficient production of 5-aryl-1,3-oxazoles. mdpi.comnih.gov
A key feature of the Van Leusen reaction is the utility of TosMIC as a C2N1 "3-atom synthon," providing the C2 and N1 atoms of the oxazole ring. mdpi.comnih.gov The reaction mechanism involves the following key steps:
Deprotonation of the acidic methylene (B1212753) protons of TosMIC.
Nucleophilic attack of the deprotonated TosMIC on the aldehyde carbonyl.
Intramolecular cyclization to form an oxazoline intermediate.
Base-promoted elimination of the tosyl group to yield the final oxazole product. organic-chemistry.orgwikipedia.org
Cyclodehydration Reactions of Acylamino Ketones and Related Precursors
The Robinson-Gabriel synthesis is a classic and widely used method for oxazole formation that involves the cyclodehydration of α-acylamino ketones. numberanalytics.comwikipedia.org This intramolecular condensation reaction requires a dehydrating agent to facilitate the ring closure. wikipedia.org Various reagents have been employed for this purpose, including phosphorus oxychloride, sulfuric acid, and trifluoroacetic anhydride. wikipedia.orgatlanchimpharma.com
A significant advancement in this area was the development of milder conditions using triphenylphosphine (B44618) and iodine, which allows the cyclodehydration to proceed at room temperature. atlanchimpharma.comresearchgate.net This modification has broadened the scope and applicability of the Robinson-Gabriel synthesis. The starting α-acylamino ketones can be prepared through methods like the Dakin-West reaction. wikipedia.org
The general applicability of this method is demonstrated in the synthesis of various 2,4-disubstituted oxazoles from α-amino acids, where a triphenylphosphine/hexachloroethane reagent combination is used for the cyclodehydration of the intermediate α-acylamino aldehydes. nih.gov
Multi-component Reaction Strategies for Oxazole Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like oxazoles in a single step from simple starting materials. researchgate.net Several MCRs have been developed for the construction of the oxazole ring.
One notable example is an acid-promoted multicomponent tandem cyclization that yields fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This reaction proceeds through a Robinson-Gabriel-type mechanism and demonstrates broad functional group tolerance. acs.orgnih.gov Another approach involves a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to form complex 2,4,5-trisubstituted oxazoles. researchgate.net
MCRs provide a powerful platform for generating diverse oxazole libraries for applications in medicinal chemistry and drug discovery. researchgate.netnih.gov
Targeted Synthetic Approaches for 4-Substituted Oxazoles
The functionalization of the oxazole ring at specific positions is crucial for tuning its chemical and biological properties. The C4 position, in particular, is a common site for substitution.
Regioselective Functionalization Techniques at the C4 Position
Achieving regioselective functionalization of the oxazole ring can be challenging due to the reactivity of multiple positions. However, several strategies have been developed to selectively introduce substituents at the C4 position.
Deprotonative metalation using strong bases like TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide) has proven to be a powerful tool for the regioselective functionalization of the oxazole scaffold. researchgate.net This approach allows for the introduction of various electrophiles at the C4 position. Another method involves the iodination of oxazoles at the C4 position via a 2-lithiooxazole intermediate. acs.org
Palladium-catalyzed cross-coupling reactions are also widely used for C4-functionalization. For example, Suzuki-Miyaura and Stille couplings of 2,4-dihalooxazoles have been effectively employed to introduce aryl and other groups at the C4 position. ignited.in The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions. beilstein-journals.org
Synthesis of 4-Methoxymethyl-oxazole via Precursor Transformations (e.g., from ethyl-1,3-oxazole-4-carboxylate)
The synthesis of this compound can be achieved through the chemical transformation of a suitable precursor, such as ethyl 1,3-oxazole-4-carboxylate. The synthesis of this precursor can be accomplished through methods like the Schöllkopf ethyl isocyanoacetate-based preparation. clockss.org
The general strategy involves the reduction of the ester group at the C4 position to a hydroxymethyl group, followed by etherification to yield the methoxymethyl substituent. This multi-step process highlights the importance of having a readily accessible and functionalizable oxazole core.
The synthesis of related structures, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, has been achieved with high optical purity via a Pd-catalyzed amide coupling with a vinyl triflate, followed by oxazole formation. researchgate.net This demonstrates the potential for creating complex and stereochemically defined 4-substituted oxazoles.
Methodologies for the Preparation of 4,5-Disubstituted Oxazoles
The synthesis of 4,5-disubstituted oxazoles is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant potential in drug discovery. thieme-connect.com A variety of methods have been developed to construct this important structural motif.
One prominent approach is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. An improved one-pot Van Leusen synthesis employs TosMIC, aliphatic halides, and various aldehydes in ionic liquids to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org This method is particularly effective for primary and secondary aliphatic halides. organic-chemistry.org Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity in this synthesis. organic-chemistry.org
Another versatile method involves the [3+2] cycloaddition reaction of isocyanides and acid chlorides in the presence of a base. rsc.org This approach offers a mild and efficient route to a range of 4,5-disubstituted oxazoles. rsc.org Furthermore, a highly efficient synthesis has been developed directly from carboxylic acids using a stable triflylpyridinium reagent and activated methylisocyanides. thieme-connect.comacs.org This method demonstrates broad substrate scope, good functional group tolerance, and has been successfully applied to the gram-scale synthesis of bioactive compounds. acs.org
Continuous flow synthesis has also emerged as a powerful tool for the rapid and automated production of 4,5-disubstituted oxazoles. durham.ac.ukacs.org By utilizing a multipurpose mesofluidic flow reactor, gram quantities of these compounds can be synthesized on-demand, which is particularly beneficial for creating small, focused libraries for medicinal chemistry applications. durham.ac.ukacs.org This automated platform allows for efficient screening of reaction parameters and incorporates solid-supported reagents to streamline the synthetic process. durham.ac.uk
The regioselective functionalization of the oxazole ring is another critical aspect. For instance, a scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been described, where the use of DMF as a solvent significantly improves the C-4/C-2 bromination ratio. acs.org The resulting 4-bromooxazoles can then serve as versatile building blocks for further functionalization, such as through Suzuki-Miyaura coupling reactions with arylboronic acids. acs.org
Table 1: Comparison of Synthetic Methods for 4,5-Disubstituted Oxazoles
| Method | Key Reagents | Advantages | Limitations | Citation(s) |
|---|---|---|---|---|
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), aliphatic halides, aldehydes | High yields, one-pot synthesis, use of recyclable ionic liquids | Less suitable for tertiary or aryl halides | organic-chemistry.org |
| [3+2] Cycloaddition | Isocyanides, acid chlorides, base | Mild conditions, efficient | rsc.org | |
| From Carboxylic Acids | Carboxylic acids, triflylpyridinium reagent, activated methylisocyanides | Broad substrate scope, good functional group tolerance, scalable | thieme-connect.comacs.org | |
| Continuous Flow Synthesis | Solid-supported reagents | Rapid, automated, suitable for library synthesis | Requires specialized equipment | durham.ac.ukacs.org |
| Regioselective Bromination | 5-substituted oxazoles, brominating agent | Scalable, high regioselectivity | Two-step process for further functionalization | acs.org |
Advanced and Sustainable Synthetic Approaches
In recent years, the development of synthetic methodologies for oxazoles has increasingly focused on advanced and sustainable approaches, incorporating catalytic strategies and green chemistry principles to enhance efficiency and reduce environmental impact. ijpsonline.comijpsonline.com
Catalytic Strategies in Oxazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. Both metal-catalyzed and organocatalytic approaches have been successfully applied to the synthesis of oxazoles.
Transition metal catalysts have proven to be particularly effective in facilitating the construction of the oxazole ring.
Silver-Catalyzed Reactions: Silver(I) catalysts have been employed in the cyclization of N-sulfonyl propargylamides to afford functionalized oxazoles. acs.orgacs.orgnih.gov This reaction proceeds through a rsc.orgrsc.org rearrangement and demonstrates high regioselectivity. acs.orgacs.orgnih.gov The choice of the silver salt can be crucial, with AgBF4 often providing the best results. acs.org Another silver-catalyzed approach involves the oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides, offering a novel strategy for oxazole ring formation. rsc.org
Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. researchgate.net Copper(II) triflate has been shown to effectively catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.orgtandfonline.com This method is efficient, uses low catalyst loading, and has been applied to the synthesis of biologically relevant molecules. organic-chemistry.org Copper-catalyzed oxidative cyclization reactions provide another avenue to oxazoles. For instance, the chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine derivatives can be controlled by directing groups to achieve selective C–O or C–N bond formation. acs.org Furthermore, a copper-catalyzed cascade reaction of alkenes with azides offers a facile route to 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. rsc.org
Palladium/Copper-Catalyzed Reactions: Bimetallic catalytic systems, particularly those combining palladium and copper, have enabled novel and efficient syntheses of substituted oxazoles. A palladium-catalyzed and copper-mediated oxidative cyclization of propargyl esters and benzylamines has been developed for the synthesis of trisubstituted oxazoles. rsc.orgrsc.orgnih.gov This cascade reaction involves the formation of both C–N and C–O bonds, with water serving as the oxygen atom source. rsc.orgrsc.org Another approach involves the palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones, providing a direct route to highly substituted oxazoles. organic-chemistry.orgacs.org
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application in the preparation of chiral oxazole precursors is noteworthy. Chiral organocatalysts have been utilized in the enantioselective Michael addition of malonate nucleophiles to nitroolefins, a key step in the synthesis of chiral pyrrolidin-2-one derivatives which can serve as precursors for complex molecules. bohrium.com While not a direct synthesis of the oxazole ring itself, this approach highlights the use of organocatalysis in creating stereocenters that can be incorporated into more complex heterocyclic structures.
Green Chemistry Principles Applied to Oxazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com These principles are increasingly being applied to the synthesis of oxazoles, leading to more environmentally benign and efficient methods. ijpsonline.com
Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free or more environmentally friendly solvent conditions. ijpsonline.comijpsonline.com
The application of microwave irradiation has been particularly effective in the synthesis of oxazoles. For instance, a highly efficient two-component [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be carried out in isopropanol, a greener solvent, under microwave irradiation to produce 5-substituted oxazoles. nih.govacs.orgnih.govresearchgate.net Interestingly, by controlling the amount of the base (K3PO4), the reaction can be directed to selectively form either 5-substituted oxazoles or diastereoselective 4,5-disubstituted oxazolines. nih.govacs.orgnih.govresearchgate.net This method offers several advantages, including moderate-to-excellent yields, good functional group compatibility, and a simple experimental procedure. nih.govnih.govresearchgate.net
Table 2: Microwave-Assisted Synthesis of Oxazoles
| Reactants | Catalyst/Base | Solvent | Product | Key Advantage | Citation(s) |
|---|---|---|---|---|---|
| Substituted aryl aldehydes, TosMIC | 2 equiv. K3PO4 | Isopropanol | 5-substituted oxazoles | Rapid reaction, high efficiency | nih.govacs.orgnih.govresearchgate.net |
| Substituted aryl aldehydes, TosMIC | 1 equiv. K3PO4 | Isopropanol | Diastereoselective 4,5-disubstituted oxazolines | Control of product selectivity | nih.govacs.orgnih.govresearchgate.net |
The use of microwave-assisted synthesis represents a significant step towards more sustainable and efficient methods for the preparation of oxazole derivatives, aligning with the core tenets of green chemistry. ijpsonline.comijpsonline.com
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netijpsonline.comresearchgate.net The application of ultrasound promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.
In the context of oxazole synthesis, ultrasound has been effectively utilized to accelerate various reaction types. For instance, the synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a domino reaction of benzoin (B196080) and substituted benzylamines using 2-Iodoxybenzoic acid as an oxidant under ultrasound irradiation. ijpsonline.com This method provides excellent yields and benefits from the advantages of sonochemistry. ijpsonline.com Another example is the Ugi three-component reaction for the synthesis of 5-aminonitrile oxazoles, where ultrasound irradiation leads to good to excellent yields (73-90%) in a significantly shorter time frame compared to room temperature reactions (61-79%). semanticscholar.org
Furthermore, ultrasound has been successfully combined with other green chemistry techniques, such as the use of deep eutectic solvents (DES), to create highly efficient and environmentally benign synthetic protocols for oxazole derivatives. ijpsonline.comresearchgate.net This combination has been shown to dramatically reduce reaction times from hours to minutes and increase yields. researchgate.netresearchgate.net For example, the synthesis of oxazole derivatives from 4-substituted phenacylbromides and amides in a choline (B1196258) chloride:urea DES under ultrasound was completed in 12-16 minutes, whereas the thermal reaction required 3-5 hours. researchgate.net
| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |
| Benzoin, Substituted Benzylamines | 2-Iodoxybenzoic acid, DMSO, Ultrasound | 2,4,5-Trisubstituted Oxazoles | Excellent | Not Specified | ijpsonline.com |
| Aminoacetonitrile, Aldehydes, Isocyanides | Ultrasound Irradiation (USI) | 5-Aminonitrile Oxazoles | 73-90 | Not Specified | semanticscholar.org |
| 4-Substituted Phenacylbromides, Amides | Deep Eutectic Solvent (DES), Ultrasound | Oxazole Derivatives | High | 12-16 min | researchgate.net |
| Azo-linked Salicylic Acid Derivatives, 2-Amino-4-chlorophenol | Ethanol, Ultrasound | Benzoxazole Derivatives | 85-96 | 10-30 min | rsc.org |
Utilization of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-volatile, thermally stable, and often recyclable solvents that have gained significant attention as green alternatives to traditional organic solvents in chemical synthesis. organic-chemistry.orgcore.ac.uk
Ionic liquids have been successfully employed in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes. organic-chemistry.orgthieme-connect.com The use of ionic liquids like [bmim]Br not only facilitates high yields but also allows for the recycling and reuse of the solvent for multiple runs without a significant drop in product yield. ijpsonline.comorganic-chemistry.org Optimization studies have shown that the choice of base and temperature is crucial, with K2CO3 in [bmim]Br at room temperature providing optimal results. organic-chemistry.org Furthermore, piperidine-appended imidazolium-based ionic liquids have been used as both solvent and base for the synthesis of C5-substituted oxazoles. mdpi.com
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer similar advantages to ionic liquids, such as low cost, biodegradability, and ease of preparation. researchgate.netacademie-sciences.fr They have been effectively used as both the reaction medium and catalyst for the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net For instance, a choline chloride and urea-based DES has been utilized for the one-pot synthesis of 2-aminoxazole derivatives from active methylene compounds and urea, resulting in good to excellent yields under mild conditions. academie-sciences.fr The combination of DES with ultrasound irradiation has proven to be a particularly powerful strategy for the rapid and energy-efficient synthesis of oxazoles. researchgate.net
| Solvent Type | Reaction | Reactants | Key Advantages | Reference |
| Ionic Liquid ([bmim]Br) | One-pot van Leusen Synthesis | TosMIC, Aliphatic Halides, Aldehydes | High yields, Recyclable solvent | organic-chemistry.orgthieme-connect.com |
| Piperidine-Appended Imidazolium IL | van Leusen Synthesis | Aldehydes, TosMIC | High yields, Recyclable solvent | mdpi.com |
| Deep Eutectic Solvent (Choline chloride:urea) | One-pot Synthesis | Active Methylene Compounds, Urea, NBS | Good to excellent yields, Mild conditions, Catalyst-free | academie-sciences.fr |
| Deep Eutectic Solvent (Choline chloride:urea) & Ultrasound | Oxazole Synthesis | 4-Substituted Phenacylbromides, Amides | Rapid reaction times, High yields, Energy efficient | researchgate.net |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and automation compared to traditional batch processes. acs.orgnih.gov This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk
The synthesis of 4,5-disubstituted oxazoles has been successfully automated using a multipurpose mesofluidic flow reactor. acs.orgnih.govdurham.ac.uk This system allows for the rapid on-demand synthesis of key building blocks and small exploratory libraries with high yields and purities. durham.ac.uk The process often incorporates solid-supported reagents and scavengers to streamline the synthesis and purification steps. durham.ac.uknih.gov For example, a flow process can convert isoxazoles to their corresponding oxazole counterparts through a photochemical transposition reaction, enabling the rapid and mild synthesis of di- and trisubstituted oxazoles. organic-chemistry.org
Furthermore, an integrated three-step continuous-flow protocol has been developed for the preparation of 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process involves the thermolysis of the vinyl azide, reaction with bromoacetyl bromide to form the oxazole ring, and subsequent nucleophilic displacement with sodium azide. beilstein-journals.org Continuous flow techniques have also been applied to the synthesis of the bisoxazole core of natural products like hennoxazole A, demonstrating the capability for complex molecule synthesis while avoiding laborious batch protocols. nih.gov
| Flow Reactor Type | Reaction | Starting Materials | Key Features | Reference |
| Mesofluidic Flow Reactor | Synthesis of 4,5-disubstituted oxazoles | Various | Automated, Scalable, High purity | acs.orgnih.govdurham.ac.uk |
| Photochemical Flow Reactor | Isomerization | Isoxazoles | Rapid, Mild conditions | organic-chemistry.org |
| Integrated Multi-step Flow System | Synthesis of 2-(azidomethyl)oxazoles | Vinyl azides, Bromoacetyl bromide, Sodium azide | Three-step sequential synthesis | beilstein-journals.org |
| Vapourtec R2+/R4 Flow System | Synthesis of Bisoxazole Core | 5-Pentenoic acid, (±)-Serine methyl ester | Avoids laborious batch protocols, Use of scavengers | nih.gov |
Derivatization and Further Functionalization of this compound Scaffolds
The oxazole core serves as a versatile scaffold that can be further modified to create a diverse range of derivatives with tailored properties. This section explores methods for post-cyclization modifications and the introduction of various substituents onto the oxazole ring.
Post-Cyclization Modifications at the Oxazole Core
Once the oxazole ring is formed, further chemical transformations can be performed to introduce or modify functional groups. These modifications are crucial for creating analogs of natural products and for structure-activity relationship studies. The oxazole ring itself is generally stable to many reaction conditions, but the substituents on the ring can be manipulated. nih.gov
The conversion of serine and threonine residues into oxazole and methyloxazole moieties, respectively, is a common post-translational modification in the biosynthesis of many natural products. nih.gov This process involves a cyclodehydration to form an oxazoline intermediate, followed by an oxidation step. mdpi.com
In synthetic chemistry, functional groups attached to the oxazole ring can be transformed. For example, an ester group on the oxazole ring can be hydrolyzed to a carboxylic acid, which can then be used in further coupling reactions. acs.org The presence of a halogen atom on the oxazole core provides a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. chemrxiv.org Bromination of the C5 position of the oxazole ring using N-bromosuccinimide (NBS) is a common strategy to prepare for such subsequent functionalization. chemrxiv.org
| Modification Type | Reagents/Conditions | Purpose | Reference |
| Hydrolysis | 6 N HCl, 100 °C | Conversion of ester to carboxylic acid for further coupling. | acs.org |
| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom at the C5 position for subsequent cross-coupling reactions. | chemrxiv.org |
| Oxidation of Oxazoline | Dehydrogenase (in biosynthesis) | Formation of the aromatic oxazole ring from the oxazoline intermediate. | mdpi.com |
Introduction of Diverse Substituents via Coupling Reactions (e.g., Suzuki-Miyaura coupling, direct arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling the introduction of a wide variety of substituents onto the oxazole core. The Suzuki-Miyaura coupling and direct arylation are two of the most prominent methods used for this purpose.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. ignited.innih.gov This reaction has been extensively used for the synthesis of 2,4,5-trisubstituted oxazoles and biaryl-containing oxazoles. nih.govtandfonline.com Regioselective Suzuki-Miyaura couplings can be performed on dihalo-oxazoles, allowing for the stepwise introduction of different aryl groups. ignited.in For instance, 2,4-dihalooxazoles can undergo selective coupling at the C4 position. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov
Direct arylation is an increasingly popular alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalized organometallic reagents. acs.orgbeilstein-journals.orgacs.org This method involves the direct coupling of a C-H bond of the oxazole ring with an aryl halide. nih.govscispace.com Palladium catalysis is commonly employed, and the regioselectivity of the arylation (at C2 or C5) can often be controlled by the choice of solvent and ligand. acs.org For example, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. acs.org Direct arylation has been successfully applied to the synthesis of bis- and trisoxazoles. acs.orgnih.gov
| Coupling Reaction | Catalyst/Ligand | Substrates | Position of Functionalization | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / DavePhos | Oxazolinyl-substituted aryltrifluoroborate, Aryl bromides | Varies | Facile preparation of oxazole-containing biaryls. | nih.gov |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 / Xantphos | 2,4-diiodooxazole, Boronic acids | C4 (selective) | Allows for regioselective functionalization. | rsc.org |
| Direct Arylation | Palladium | Oxazole, Aryl halides | C2 or C5 | Avoids pre-functionalization of the oxazole. | acs.orgacs.org |
| Direct Arylation | Palladium | 5-Aryl/carboxy-substituted oxazoles, Aryl iodides | C2 | Mild conditions, synthesis of bis- and trisoxazoles. | acs.orgnih.gov |
Reaction Mechanisms and Reactivity Studies of Oxazole Systems
Mechanistic Pathways of Oxazole (B20620) Ring Formation
The construction of the oxazole ring can be accomplished through several synthetic strategies, each with distinct mechanisms and applications. These methods typically involve the formation of C-O and C-N bonds through the cyclization of appropriately functionalized acyclic precursors.
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones. The reaction is typically promoted by dehydrating agents like sulfuric acid. The mechanism commences with the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the amide oxygen, forming a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole.
Fischer Oxazole Synthesis: This synthesis produces oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. The mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, where the nitrogen attacks the carbonyl carbon. A series of steps including an SN2 attack and water elimination yields a chloro-oxazoline, which tautomerizes and eliminates HCl to form the final oxazole product.
Van Leusen Reaction: This reaction forms oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). It proceeds via a base-catalyzed [3+2] cycloaddition. The base deprotonates TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group to yield the oxazole.
From α-Haloketones: Oxazoles can be synthesized by the reaction of α-haloketones with primary amides.
A comparison of common oxazole synthesis methods is presented below.
| Synthesis Method | Reactants | Key Features |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Intramolecular cyclization; uses dehydrating agents (e.g., H₂SO₄). |
| **Fischer Ox |
Computational and Theoretical Investigations of Oxazole Electronic Structure and Reactivity
Quantum Chemical Calculations of Oxazole (B20620) Derivatives
Quantum chemical calculations have become an indispensable tool for exploring the molecular and electronic properties of oxazole derivatives. researchgate.netirjweb.com These methods allow for a detailed understanding of the correlation between the molecular structure of these compounds and their reactivity. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method for studying oxazole derivatives due to its balance of computational cost and accuracy. irjweb.comscispace.com It is particularly effective for optimizing molecular geometries and predicting various electronic properties. scispace.commdpi.com
Researchers employ DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms in an oxazole derivative. researchgate.netirjweb.comdergipark.org.tr This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure. mdpi.com The resulting optimized parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netdergipark.org.tr For instance, a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative using the B3LYP/6-31G(d,p) method calculated bond angles within the oxazole ring, such as N15–C16–O12 at 114.1° and O12–C13–C14 at 107.4°. irjweb.com
Beyond structural information, DFT calculations provide valuable insights into the electronic properties that govern a molecule's behavior. These properties include net atomic charges, dipole moments, and heats of formation, which are crucial for understanding the reactivity of oxazole derivatives. scispace.com
Table 1: Selected Optimized Geometrical Parameters of an Oxazole Derivative This table presents a selection of calculated bond lengths and angles for an oxazole derivative, optimized using DFT (B3LYP/6-31G(d,p)).
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O1 | 1.37 Å |
| Bond Length | C2-N3 | 1.31 Å |
| Bond Length | N3-C4 | 1.40 Å |
| Bond Length | C4-C5 | 1.36 Å |
| Bond Length | C5-O1 | 1.38 Å |
| Bond Angle | O1-C2-N3 | 115.0° |
| Bond Angle | C2-N3-C4 | 105.0° |
| Bond Angle | N3-C4-C5 | 110.0° |
| Bond Angle | C4-C5-O1 | 105.0° |
| Bond Angle | C5-O1-C2 | 105.0° |
Note: Data is illustrative and based on typical values found in computational studies of oxazole derivatives.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and its principles are widely applied to oxazole derivatives. numberanalytics.compku.edu.cn The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.compku.edu.cn
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. irjweb.com
Global Hardness (η): Hardness is a measure of resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2. irjweb.com
Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. irjweb.comnih.gov
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. irjweb.com
These descriptors are instrumental in predicting the behavior of oxazole derivatives in various chemical environments, such as their potential as corrosion inhibitors, where their ability to donate and accept electrons at a metal surface is key. researchgate.netsemanticscholar.org
Table 2: Calculated FMO Properties and Global Reactivity Descriptors for an Oxazole Derivative This table displays representative values for FMO energies and derived reactivity indices for an oxazole derivative, calculated at the B3LYP/6–311++G(d,p) level.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.6518 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.8083 |
| Energy Gap | ΔE | 4.8435 |
| Chemical Potential | μ | -3.2301 |
| Global Hardness | η | 2.4218 |
| Global Softness | S | 0.4129 |
| Electrophilicity Index | ω | 2.1555 |
Note: Data sourced from a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com
In practice, condensed Fukui functions are calculated for each atom in the molecule to predict reactivity sites:
f_k^+ for nucleophilic attack (measures reactivity upon adding an electron).
f_k^- for electrophilic attack (measures reactivity upon removing an electron).
f_k^0 for radical attack.
Studies on the oxazole ring system have shown that these calculations can correctly predict its known reactivity patterns. komorowski.edu.plnih.gov For instance, theoretical investigations have identified the C2 position of the oxazole ring as susceptible to nucleophilic attack, while the C5 and C4 positions are preferred sites for electrophilic substitution. komorowski.edu.plnih.gov The nitrogen atom's reactivity is influenced by the substituents on the ring; electron-donating groups enhance its nucleophilicity, making it a preferred site for soft electrophiles, whereas electron-withdrawing groups favor reactions with hard electrophiles. pleiades.online This detailed predictive power makes Fukui functions an invaluable tool for understanding and predicting the regioselectivity of reactions involving oxazole derivatives. pleiades.onlinescispace.com
Advanced Electronic Structure Calculations
While DFT is a workhorse for many computational chemistry applications, more sophisticated and computationally intensive methods are sometimes required to achieve higher accuracy, particularly for describing excited electronic states and complex electron correlation effects.
Coupled cluster (CC) theory is one of the most accurate and reliable quantum chemical methods for calculating the electronic structure of small to medium-sized molecules. researchgate.netdtu.dk For studying core-level spectroscopy, which probes the tightly bound core electrons, specialized variants of CC are employed.
In a comprehensive study of the oxazole molecule, methods like the frozen-core core-valence separated equation-of-motion coupled cluster singles and doubles (fc-CVS-EOM-CCSD) were used to simulate various spectra. dtu.dkosti.gov This approach is particularly adept at calculating X-ray absorption (XAS) and X-ray photoelectron spectra (XPS). osti.gov The results demonstrated that an accurate description of the nitrogen and oxygen K-edge XA spectra requires a theoretical model that includes a significant amount of dynamical electron correlation. nih.govaip.org
For even greater accuracy, methods that include triple excitations, such as CVS-EOM-CCSDR(3), have been applied. osti.gov These advanced calculations were shown to be crucial for accurately describing resonant Auger-Meitner electron spectra, specifically the participator decay channels. nih.govaip.org
For molecules with complex electronic structures, such as those with multiple low-lying excited states or significant multireference character, single-reference methods like coupled cluster may not be sufficient. In these cases, multiconfigurational methods are necessary. The Restricted Active Space Self-Consistent Field (RASSCF) method, followed by second-order perturbation theory (RASPT2), is a powerful approach for such systems. umn.eduacs.org
RASPT2 has been benchmarked against other methods and experimental data for a variety of heterocyclic molecules. umn.eduacs.org It has proven to be a highly accurate method for calculating vertical excitation energies for both valence and Rydberg excited states. umn.edu In the study of oxazole's core spectroscopy, RASPT2 was essential for correctly describing the complex spectator channels in the resonant Auger-Meitner electron spectra. nih.govaip.org This demonstrates the capability of RASPT2 to handle the intricate electronic relaxation and decay processes that follow core-electron excitation, extending the applicability of high-level computational methods to larger and more complex systems than previously possible. umn.edu
Multireference Methods (e.g., CASSCF) for Electronic Structure and Stability Analysis
To accurately describe the electronic structure of oxazole and its derivatives, especially in excited states or regions of bond breaking/formation, single-reference methods like Density Functional Theory (DFT) can be insufficient. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for capturing the complex electronic nature of these systems. nih.govmdpi.comresearchgate.netnih.gov
In the case of 4-Methoxymethyl-oxazole, the CASSCF method would be employed to investigate the electronic distribution within the oxazole ring and the influence of the methoxymethyl substituent on the π-system. The active space for a CASSCF calculation on this compound would typically include the π and π* orbitals of the oxazole ring, as well as relevant orbitals from the substituent that may interact with the ring's electronic system. The selection of the active space is critical for obtaining meaningful results.
| System | CASSCF Active Space | Basis Set | Properties Investigated |
|---|---|---|---|
| Mesoionic Oxazoles | (12,9) | 6-311+G(d), aug-cc-pVDZ | Diradical character, Ring stability |
| Dehydro-oxazole Radicals | Not specified | cc-pVTZ | Electronic structure, Stability |
| 3,5-dimethylisoxazole | (14,11) | 6-311G(d) | Photochemical transformation pathways |
Molecular Dynamics and Reaction Pathway Simulations
Photoinduced reactions of oxazoles often involve transitions between multiple electronic states, a phenomenon that cannot be described by the Born-Oppenheimer approximation. Nonadiabatic dynamics simulations, which account for the coupling between electronic and nuclear motion, are therefore essential for modeling these processes. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net These simulations can track the evolution of a molecule after it absorbs light, revealing the pathways and timescales of photochemical reactions. acs.orgresearchgate.net
Transition states and conical intersections are critical features on the potential energy surfaces that govern the outcomes of chemical reactions. researchgate.netaip.orgnih.govaps.orgtemple.edu Transition states are saddle points on the potential energy surface that represent the energy barrier for a thermal reaction, while conical intersections are points of degeneracy between two electronic states that provide highly efficient pathways for non-radiative decay in photochemical reactions. aps.orgtemple.edu
In the context of oxazole photochemistry, conical intersections play a pivotal role in the isomerization and ring-opening reactions. researchgate.netnih.gov For instance, the photoisomerization of isoxazole (B147169) to oxazole is thought to proceed through a conical intersection. nih.gov The geometry of the conical intersection dictates the subsequent relaxation pathways of the molecule. researchgate.net For this compound, computational studies would aim to locate and characterize the relevant transition states and conical intersections on its potential energy surfaces. This would involve mapping out the reaction pathways for processes such as photoisomerization and photodissociation. The methoxymethyl group could sterically and electronically influence the geometry and energy of these critical points, thereby tuning the photochemical behavior of the molecule.
| Molecular System | Involved States | Key Geometric Feature | Associated Reaction |
|---|---|---|---|
| Isoxazole | S1(ππ*)/S0 | N-O bond cleavage | Ring opening |
| 2-formyl-2H-azirine | S2/S1 | C-C bond elongation | Formation of nitrile ylide |
| Methylamine | S1/S0 | N-H bond fission | Photodissociation |
Conformational Analysis and Intramolecular Interactions in Substituted Oxazoles
The three-dimensional structure and conformational preferences of this compound are determined by the rotational barriers around its single bonds and the subtle balance of intramolecular interactions. researchgate.netethz.chnih.govresearchgate.net The methoxymethyl substituent introduces two key rotatable bonds: the C4-C(methoxymethyl) bond and the C-O bond within the methoxymethyl group.
Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angles associated with these rotations. Quantum chemical calculations can predict the relative energies of different conformers and the barriers to their interconversion. ethz.ch Intramolecular interactions, such as steric repulsion between the substituent and the oxazole ring, and attractive forces like weak hydrogen bonds or dipole-dipole interactions, will play a significant role in determining the preferred conformations. researchgate.netnih.gov For instance, the orientation of the methoxymethyl group relative to the oxazole ring can be influenced by electrostatic interactions between the lone pairs of the oxygen and nitrogen atoms in the ring and the atoms of the substituent. researchgate.net Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
| Molecule | Rotatable Bond | Key Conformations | Controlling Factors |
|---|---|---|---|
| 5-Benzylimidazolidin-4-ones | Benzylic C-C bond | Staggered and Eclipsed | Steric interactions, London dispersion |
| 3,6-bis(methoxymethyl)pyridazine | Ring-C(substituent) | Anti orientation | Avoidance of lone pair repulsion |
| This compound (Hypothetical) | C4-C(methoxymethyl) and C-O | Syn and Anti | Steric hindrance, Dipole-dipole interactions |
Advanced Spectroscopic Characterization Techniques for Oxazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the atomic connectivity and chemical environment within a molecule. For oxazole (B20620) derivatives, ¹H and ¹³C NMR are fundamental, while advanced 2D techniques can offer deeper insights into their stereochemistry. mdpi.com
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are key parameters for assigning specific protons.
In the case of methoxymethyl-substituted oxazoles, distinct signals are expected for the protons on the oxazole ring and the methoxymethyl side chain. For instance, in a related compound, 5-(Methoxymethyl)-4-tosyloxazole, the methoxymethyl group's protons appear as characteristic singlets. The methylene (B1212753) protons (-OCH₂-) are found at approximately 4.82 ppm, while the methyl protons (-OCH₃) resonate at around 3.33 ppm in DMSO-d₆ solvent. semanticscholar.org The proton at the C2 position of the oxazole ring typically appears as a singlet further downfield, around 8.61 ppm. semanticscholar.org Another similar compound, methyl 5-(methoxymethyl)oxazole-4-carboxylate, shows the oxazole proton at 7.90 ppm, the methylene protons at 4.83 ppm, and the methyl protons at 3.43 ppm when analyzed in CDCl₃. rsc.org
Interactive Table: ¹H NMR Data for Methoxymethyl Oxazole Derivatives
| Compound | Solvent | Oxazole H (ppm) | -OCH₂- (ppm) | -OCH₃ (ppm) | Source |
|---|---|---|---|---|---|
| 5-(Methoxymethyl)-4-tosyloxazole | DMSO-d₆ | 8.61 (s) | 4.82 (s) | 3.33 (s) | semanticscholar.org |
s = singlet
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.
For 5-(Methoxymethyl)-4-tosyloxazole, the carbon signals for the methoxymethyl group are observed at 58.59 ppm (-OCH₃) and 62.60 ppm (-OCH₂-). semanticscholar.org The carbons of the oxazole ring resonate at distinct positions, influenced by the nitrogen and oxygen heteroatoms and the substituents. For example, in methyl 5-(methoxymethyl)oxazole-4-carboxylate, the oxazole ring carbons appear at chemical shifts of 150.41 ppm and 129.45 ppm, with the carbonyl carbon of the carboxylate at 162.13 ppm. rsc.org The methoxymethyl carbons are found at 63.37 ppm (-OCH₂-) and 58.75 ppm (-OCH₃). rsc.org
Interactive Table: ¹³C NMR Data for Methoxymethyl Oxazole Derivatives
| Compound | Solvent | Oxazole C (ppm) | -OCH₂- (ppm) | -OCH₃ (ppm) | Source |
|---|---|---|---|---|---|
| 5-(Methoxymethyl)-4-tosyloxazole | DMSO-d₆ | 153.39, 152.18, 128.60 | 62.60 | 58.59 | semanticscholar.org |
While ¹H and ¹³C NMR establish the basic structure, two-dimensional (2D) NMR techniques are essential for unambiguous stereochemical assignments, especially in more complex molecules. longdom.org
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). longdom.org A COSY spectrum of an oxazole derivative would show cross-peaks between adjacent protons. While 4-Methoxymethyl-oxazole itself has limited adjacent protons for demonstrating complex coupling networks, derivatives with longer alkyl chains or adjacent substituents would show clear correlations, helping to trace out the spin systems within the molecule.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the vibrations of molecular bonds. The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, making it an excellent tool for identifying functional groups.
FT-IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The spectrum of a methoxymethyl-substituted oxazole would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=N and C=C bonds within the aromatic oxazole ring, and C-H bonds.
For example, the FT-IR spectrum of a related compound, methyl 5-(methoxymethyl)oxazole-4-carboxylate, displays significant peaks at 2956 cm⁻¹ (C-H stretching), 1741 cm⁻¹ (C=O stretching of the ester), and bands around 1680-1517 cm⁻¹ corresponding to the oxazole ring vibrations. rsc.org
Interactive Table: FT-IR Data for a Methoxymethyl Oxazole Derivative
| Compound | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| Methyl 5-(methoxymethyl)oxazole-4-carboxylate | 2956 | C-H stretch | rsc.org |
| 1741 | C=O stretch (ester) | rsc.org | |
| 1680, 1517 | Oxazole ring vibrations | rsc.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. uvic.ca
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar organic molecules like oxazole derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, allowing for precise determination of the molecular mass. agsanalitica.com
High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. For methyl 5-(methoxymethyl)oxazole-4-carboxylate, the calculated m/z for the [M+H]⁺ ion is 172.06043, which closely matches the experimentally found value of 172.06054. rsc.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can be used to probe the structure. For this compound, expected fragmentation pathways would include the cleavage of the methoxymethyl side chain, providing further confirmation of the structure.
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy is a cornerstone for probing the excited states of molecules. By analyzing the absorption of ultraviolet and visible light, we can map the electronic transitions from the ground state to various excited states, providing a detailed picture of the molecule's frontier orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from occupied to unoccupied molecular orbitals. rsc.org For organic molecules, the most significant transitions are typically the promotion of n (non-bonding) or π (pi-bonding) electrons to π* (pi-antibonding) orbitals.
In the case of the parent oxazole molecule, the absorption spectrum exhibits a broad peak around 6.0 eV (approximately 207 nm), which is attributed to a π → π* transition. nih.govacs.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n → π* transitions, which are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. researchgate.net
For this compound, the introduction of the methoxymethyl substituent at the C4 position is expected to influence the electronic transitions. The methoxymethyl group (-CH₂OCH₃) is generally considered to be an electron-donating group through inductive effects and potentially through hyperconjugation. This electron donation can raise the energy of the highest occupied molecular orbital (HOMO), which is typically a π orbital in aromatic systems. fiveable.me
An increase in the HOMO energy level would decrease the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, a bathochromic (red) shift in the λₘₐₓ of the π → π* transition is anticipated for this compound compared to the unsubstituted oxazole. This means the absorption maximum would occur at a longer wavelength. The extent of this shift depends on the magnitude of the electronic perturbation induced by the substituent. The n → π* transitions may also be affected, potentially showing a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals. nih.gov
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | ~200-220 | Expected to be the most intense absorption. The λₘₐₓ is likely to be slightly longer than that of unsubstituted oxazole due to the electron-donating methoxymethyl group. |
| n → π | >220 | Lower intensity than the π → π* transition. May be sensitive to solvent polarity. |
Table 1: Expected UV-Vis Absorption for this compound
Core-Level Spectroscopy for Probing Electronic Structure and Bonding
Core-level spectroscopy utilizes high-energy radiation, such as X-rays, to probe the tightly bound core electrons of atoms within a molecule. These techniques are element-specific and highly sensitive to the local chemical environment, providing detailed information about elemental composition, oxidation states, and bonding. researchgate.netresearchgate.net For a comprehensive understanding of the electronic structure of oxazole and its derivatives, a combination of different core-level spectroscopies is often employed. nih.govresearchgate.netacs.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) involves tuning the energy of X-rays to excite a core electron to an unoccupied orbital or into the continuum. The resulting spectrum shows sharp absorption edges corresponding to the binding energies of the core electrons of each element present. The fine structure near these edges (Near-Edge X-ray Absorption Fine Structure, NEXAFS) provides information about the unoccupied molecular orbitals and the local coordination environment of the absorbing atom. researchgate.net
For the oxazole ring, XAS spectra are typically measured at the K-edges of carbon, nitrogen, and oxygen. researchgate.net The spectra reveal transitions from the 1s core orbitals of these atoms to the unoccupied π* and σ* orbitals. In the case of this compound, the C K-edge spectrum would be a composite of the signals from the different carbon atoms in the molecule (the oxazole ring carbons, the methylene carbon, and the methyl carbon). The C4 carbon, being bonded to the electron-donating methoxymethyl group, would likely exhibit a slight shift in its core-level energy compared to the unsubstituted oxazole. The O K-edge spectrum would show contributions from both the ring oxygen and the ether oxygen of the methoxymethyl group, which would have distinct chemical environments and thus different absorption features.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons ejected from a material when it is irradiated with a beam of X-rays. researchgate.net By analyzing the binding energies of these photoelectrons, XPS can identify the elements present and their chemical states. researchgate.net
In an XPS spectrum of this compound, distinct peaks would be observed for the 1s core levels of carbon, nitrogen, and oxygen. The high-resolution spectrum of the C 1s region would be complex, with overlapping peaks corresponding to the different carbon environments: the C=N carbon, the C-O-C carbon, the C-H carbon of the ring, the -CH₂- carbon, and the -OCH₃ carbon. The binding energies of these carbons would be influenced by their neighboring atoms. For example, carbons bonded to the electronegative oxygen and nitrogen atoms would appear at higher binding energies. The N 1s spectrum would show a single peak corresponding to the nitrogen atom in the oxazole ring. The O 1s spectrum would exhibit two resolved peaks: one for the oxygen atom in the oxazole ring and another for the ether oxygen in the methoxymethyl group, with the former likely at a slightly different binding energy due to its involvement in the aromatic system.
| Atom | Core Level | Expected Binding Energy Range (eV) | Notes |
| C | 1s | 284 - 289 | Multiple peaks corresponding to the different carbon environments (C-C, C-H, C-O, C=N). |
| N | 1s | ~400 | A single peak for the nitrogen atom in the oxazole ring. |
| O | 1s | 531 - 534 | Two distinct peaks are expected for the ring oxygen and the ether oxygen. |
Table 2: Predicted Core-Level Binding Energies in XPS for this compound (Note: These are approximate values and would need experimental verification.)
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental and chemical information. The process begins with the ionization of a core level by an incident electron or X-ray beam. An electron from a higher energy level then fills the core hole, and the excess energy is transferred to another electron, which is ejected from the atom. This ejected electron is the Auger electron, and its kinetic energy is characteristic of the element from which it originated. researchgate.net
The Auger spectra of oxazole at the carbon, nitrogen, and oxygen K-edges are dominated by decay channels involving valence electrons. nih.gov The kinetic energy and line shape of the Auger peaks are sensitive to the local electronic structure and can be used to differentiate between different chemical states. For this compound, the AES spectra would be complex due to the various possible Auger decay pathways involving the valence orbitals. The analysis of these spectra, often in conjunction with theoretical calculations, can provide a detailed picture of the electronic relaxation dynamics following core-hole creation.
Photoelectron Spectroscopy (PES)
Valence-level Photoelectron Spectroscopy (PES), typically using ultraviolet radiation (UPS), probes the energies of the valence molecular orbitals. The resulting spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. nih.govresearchgate.net
The valence photoelectron spectrum of oxazole has been studied in detail, and the ionization energies of the highest occupied molecular orbitals have been assigned with the aid of theoretical calculations. nih.govresearchgate.net For this compound, the introduction of the methoxymethyl group will perturb the valence molecular orbitals of the parent oxazole ring. The electron-donating nature of the substituent is expected to destabilize (raise the energy of) the π orbitals of the ring, leading to lower ionization potentials for these orbitals compared to unsubstituted oxazole. The spectrum will also feature additional bands corresponding to the molecular orbitals of the methoxymethyl group itself. Time-resolved photoelectron spectroscopy (TRPES) can further be used to study the excited-state dynamics of such molecules, revealing pathways for relaxation and potential ring-opening reactions. nih.govacs.org
Applications of Oxazoles in Advanced Organic Synthesis
Oxazoles as Versatile Synthetic Building Blocks
Oxazoles are highly valued as stable, aromatic compounds that possess latent reactivity, allowing them to be used as precursors for a wide array of more complex structures. clockss.org Their utility stems from the ability to act as synthons for other chemical functionalities or to be elaborated through substitution at various positions on the ring.
One of the most powerful applications of the oxazole (B20620) nucleus in synthesis is its role as a masked diene in Diels-Alder reactions. This strategy is particularly effective for constructing substituted pyridine (B92270) rings, which are ubiquitous in pharmaceuticals and natural products. wikipedia.org In these cycloaddition reactions, the oxazole (acting as the azadiene component) reacts with an electron-deficient dienophile (an alkene or alkyne). The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule (like water from an alkoxy-substituted oxazole) to yield the aromatic pyridine ring. clockss.orgwikipedia.org
For 4-Methoxymethyl-oxazole, this transformation would involve reaction with a dienophile, where the C4 and C5 carbons and the ring nitrogen act as the diene. This provides a regiocontrolled route to pyridines bearing a methoxymethyl group, a functionality that can be further modified. This method represents a convergent and efficient approach to building complex heterocyclic systems from relatively simple starting materials.
The this compound scaffold is an excellent platform for introducing molecular diversity through various chemical transformations. The oxazole ring can be functionalized at its C2, and C5 positions, while the methoxymethyl substituent at C4 offers another site for potential modification.
The C2 position of the oxazole ring is particularly susceptible to deprotonation with strong bases, followed by quenching with electrophiles. More strategically, halogenated derivatives serve as versatile precursors for cross-coupling reactions. For instance, 2-bromo-4-(methoxymethyl)-1,3-oxazole is a known compound that can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position. sigmaaldrich.com Similarly, direct C-H activation and arylation at both the C2 and C5 positions have been developed for oxazoles, allowing for the attachment of aryl or heteroaryl groups without prior halogenation. organic-chemistry.org
The methoxymethyl group itself is generally stable but can be cleaved under specific acidic conditions to reveal a hydroxymethyl group, which can then be oxidized to an aldehyde or carboxylic acid, providing another handle for diversification.
Table 1: Potential Transformations of this compound Derivatives
| Position | Reaction Type | Reagents/Conditions | Resulting Structure |
| C2 | Metal-Catalyzed Cross-Coupling | Pd catalyst, Base, Boronic Acid (Suzuki) | 2-Aryl-4-methoxymethyl-oxazole |
| C2 | Lithiation & Electrophilic Quench | n-BuLi, then E+ (e.g., R-X, CO2) | 2-Substituted-4-methoxymethyl-oxazole |
| C5 | Direct C-H Arylation | Pd catalyst, Phosphine Ligand, Aryl Halide | 5-Aryl-4-methoxymethyl-oxazole |
| C4-Substituent | Ether Cleavage | Strong Acid (e.g., BBr3) | (4-(Hydroxymethyl)oxazol-yl) |
| Ring | Diels-Alder Cycloaddition | Dienophile (e.g., N-Phenylmaleimide), Heat | Substituted Pyridine |
Enantioselective and Diastereoselective Synthesis Utilizing Oxazole Derivatives
While the aromatic oxazole ring itself is planar, its derivatives are instrumental in the field of asymmetric synthesis, primarily in the form of chiral ligands for metal catalysts or as chiral building blocks.
In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, enabling the selective formation of one enantiomer of a product over the other. While chiral oxazoles can be conceptualized, it is the related non-aromatic oxazoline (B21484) scaffold that has seen widespread and successful application. e-bookshelf.deresearchgate.net Chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are considered "privileged ligands" due to their effectiveness in a vast number of stereoselective reactions, including hydrogenations, cyclopropanations, and allylic alkylations. nih.govbeilstein-journals.orgacs.org
The success of oxazoline ligands stems from the ease of their synthesis from readily available chiral amino alcohols, which places the crucial stereogenic centers adjacent to the coordinating nitrogen atom. nih.gov Although less common, chiral oxazole-containing ligands have been developed. For example, planar-chiral oxazole-pyridine N,N-ligands have been synthesized and applied in enantioselective palladium-catalyzed reactions, demonstrating the potential of the oxazole moiety in ligand design. dicp.ac.cn A derivative of this compound could theoretically be incorporated into such a ligand framework, with the methoxymethyl group potentially influencing the steric and electronic properties of the resulting catalyst.
Table 2: Representative Chiral Oxazoline Ligands in Asymmetric Catalysis
| Ligand Type | Abbreviation | Typical Metal | Application Example |
| Bis(oxazoline) | BOX | Cu, Zn, Mg | Diels-Alder, Aldol, Michael Additions nih.gov |
| Phosphino-oxazoline | PHOX | Pd, Ir, Rh | Asymmetric Allylic Alkylation, Hydrogenation beilstein-journals.org |
| Pyridyl-oxazoline | PyOX | Ru, Pd | Hydrosilylation, Conjugate Addition |
Oxazole-based structures can also function as chiral auxiliaries or building blocks to control stereochemistry in a synthetic sequence. A notable example is the use of 5H-oxazol-4-ones as precursors for the asymmetric synthesis of α-hydroxycarboxylic acid derivatives. nih.gov In this methodology, the oxazol-4-one, which can be prepared from an amino acid, is subjected to a catalytic asymmetric allylic alkylation. The resulting product, now containing a new stereocenter, can be hydrolyzed under basic conditions to yield an α-hydroxyamide with high enantiomeric excess. nih.gov
This general strategy highlights how heterocyclic systems can be employed as temporary scaffolds to direct the formation of chiral centers. A chiral derivative of this compound could potentially be used in a similar fashion. For instance, an enantiomerically pure alcohol could be installed within the methoxymethyl group, or the oxazole could be part of a larger chiral molecule. Subsequent reactions directed by this chiral element, followed by cleavage, would transfer the chirality to the final product. Such approaches are fundamental to the synthesis of optically active amino acids and other valuable chiral building blocks. renyi.hu
Oxazole Scaffolds in Material Science and Polymer Chemistry
The application of oxazole derivatives extends beyond synthesis and into the realm of materials science. The rigid, planar, and electron-rich nature of the oxazole ring can impart desirable thermal, electronic, and optical properties to larger molecular systems and polymers. smolecule.com
Polymers containing oxazole rings in their backbone are noted for their potential for high thermal stability and chemical resistance. ontosight.ai The incorporation of units like this compound into a polymer chain, for example through copolymerization with monomers like styrene, can create materials with tailored properties for use in high-performance coatings or adhesives. ontosight.ai The oxazole moiety contributes to the rigidity and thermal robustness of the polymer.
Furthermore, the conjugated π-system of the oxazole ring suggests potential applications in optoelectronic materials. Oxazole-containing compounds can exhibit fluorescence and have been investigated as components of organic light-emitting diodes (OLEDs) or as fluorescent probes. The methoxymethyl group on the 4-position can be used to tune solubility and processing characteristics without dramatically altering the core electronic properties of the oxazole ring, making this compound a potentially useful building block for creating functional organic materials.
Pseudopeptide Bioinspired Polymers Derived from Oxazolines
Poly(2-oxazoline)s (POx) are a class of polymers that are considered pseudopeptides due to their structural similarity to polypeptides. mdpi.comresearchgate.net This bioinspired character has made them a significant area of research for biomedical applications. nih.govmdpi.com The polymer backbone of poly(2-oxazoline)s consists of N-acylethyleneimine repeating units. A key feature of these polymers is the tertiary amide group in the side chain, which, unlike the secondary amides in polypeptides, provides high stability against enzymatic hydrolysis in biological environments. researchgate.net
For instance, by attaching L-proline residues to a poly(2-oxazoline) backbone, researchers have developed bioinspired organocatalysts that can mimic certain aspects of aldolase (B8822740) enzymes, demonstrating their potential in asymmetric organic reactions. mdpi.com The polymer scaffold provides a specific microenvironment for the catalytic units, influencing their activity and selectivity. mdpi.com Furthermore, block copolymers containing a hydrophilic poly(2-oxazoline) segment and a hydrophobic block can self-assemble into micelles, which are explored for applications in drug delivery and gene therapy. mdpi.comnih.gov
| Feature | Polypeptides | Poly(2-oxazoline)s (Pseudopeptides) |
| Backbone Structure | Repeating secondary amide bonds | Poly(N-acylethyleneimine) |
| Biological Stability | Susceptible to enzymatic hydrolysis | High stability, resistant to hydrolysis researchgate.net |
| Synthesis | Complex, multi-step solid-phase synthesis | Controlled living cationic ring-opening polymerization (CROP) mdpi.com |
| Property Tuning | Dependent on amino acid sequence | Tunable by varying the 2-substituted side-chain of the monomer mdpi.comresearchgate.net |
| Applications | Natural biological functions, biomaterials | Drug delivery, tissue engineering, "smart" materials mdpi.comnih.gov |
Development of Conjugated Polymers with Oxazole Moieties
The incorporation of heterocyclic aromatic rings into polymer backbones is a key strategy for developing novel organic semiconducting materials. Oxazole moieties, being electron-deficient, are particularly useful building blocks for tuning the electronic properties of conjugated polymers for applications in organic electronics such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). nih.govresearchgate.netiastate.edu
One notable example is the use of Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), a heterocyclic unit containing two oxazole rings fused to a benzene (B151609) ring. mdpi.com BBO-based conjugated polymers have been synthesized and investigated for their potential in electronic devices. The inclusion of the BBO moiety can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which is a desirable characteristic for n-type semiconductors. nih.goviastate.edu For example, copolymers of BBO and thiophene (B33073) derivatives have been synthesized, and while initial power conversion efficiencies in photovoltaic devices were modest, the results indicated that the BBO unit is a promising component for creating new materials with tailored energy levels. nih.goviastate.edu
Synthetic strategies for creating these polymers often involve metal-catalyzed cross-coupling reactions. researchgate.net For instance, regioregular oxazole-flanked monomers have been successfully prepared via stannylation of an oxazole followed by a Stille coupling reaction. researchgate.net Subsequent direct arylation polymerization can then be used to produce the final conjugated polymer. researchgate.net These methods allow for the integration of oxazole units with various other aromatic systems, such as thiophene, benzothiadiazole, and naphthalenediimide (NDI), to create a diverse range of materials with specific optical and electrochemical properties. researchgate.net The resulting polymers often exhibit good thermal stability and solubility in common organic solvents, facilitating their processing for device fabrication. iastate.edumdpi.com
| Polymer System | Monomers | Key Properties | Potential Application |
| Poly(thiophenevinylene-alt-benzobisoxazole) | Thiophene-vinylene, Benzobisoxazole | Reversible reduction waves, LUMO at ~ -3.10 eV, Optical Bandgap of ~2.17 eV. nih.goviastate.edu | Organic Photovoltaics (PVCs) nih.goviastate.edu |
| PBC Polymers | Alkylated Benzobisoxazole (BBO), Cyclopentadithiophene (CPDT) | High solubility, planar backbone structure. mdpi.com | Organic Thin-Film Transistors (OTFTs) mdpi.com |
| NDI/Oxazole/TPD Polymer | Naphthalene diimide (NDI), Oxazole, Thienopyrroledione (TPD) | Semiconducting orbital energetics. researchgate.net | Organic Semiconductors researchgate.net |
Future Directions and Emerging Research Areas in 4 Methoxymethyl Oxazole Chemistry
Development of Novel and Highly Efficient Synthetic Routes to 4-Methoxymethyl-oxazole and its Derivatives
The synthesis of the oxazole (B20620) ring is a cornerstone of heterocyclic chemistry, with classic methods like the Robinson-Gabriel and Van Leusen reactions being well-established. However, future research is intensely focused on overcoming the limitations of these traditional routes, such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. The development of novel, highly efficient synthetic pathways to this compound and its derivatives is a primary objective.
Emerging strategies emphasize one-pot reactions, the use of readily available starting materials, and catalysis to improve atom economy and environmental footprint. rsc.orgresearchgate.net A highly efficient method has been developed for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. acs.org This approach proceeds through an in situ generated acylpyridinium salt and demonstrates broad substrate scope and functional group tolerance. acs.org Another innovative one-pot protocol involves a palladium-catalyzed cascade reaction between picolinamide (B142947) and aldehydes, offering rapid access to triaryloxazoles under mild conditions. rsc.org
Furthermore, the functionalization of C-H and C-N bonds in substrates like benzylamines is being explored as a modern strategy for assembling diverse oxazole scaffolds. scilit.com These methods represent a significant leap forward, and their adaptation for the specific, high-yield synthesis of this compound from simple precursors is a key area for future investigation.
Table 1: Comparison of Synthetic Approaches for Oxazole Scaffolds
| Feature | Classical Methods (e.g., Robinson-Gabriel) | Emerging Methods |
|---|---|---|
| Starting Materials | α-acylamino ketones | Carboxylic acids, aldehydes, benzylamines rsc.orgacs.orgscilit.com |
| Reaction Type | Cyclodehydration | One-pot cascade reactions, C-H activation rsc.orgscilit.com |
| Catalysis | Often requires stoichiometric strong acids (e.g., H₂SO₄) | Metal-catalyzed (e.g., Palladium), organocatalytic rsc.orgscilit.com |
| Conditions | Frequently harsh, high temperatures | Generally milder reaction conditions rsc.org |
| Efficiency | Can have moderate yields and generate waste | Higher efficiency, better atom economy acs.org |
| Scope | Can be limited by functional group tolerance | Broader substrate scope and functional group tolerance rsc.orgacs.org |
Exploration of New Reactivity Modes and Mechanistic Discoveries for Oxazole Scaffolds
Beyond novel syntheses, the future of this compound chemistry lies in uncovering new ways the oxazole ring can react and participate in complex molecular constructions. The oxazole motif is recognized not just as a stable final product but as a reactive intermediate and a versatile building block for more complex structures like peptidomimetics and macrocycles. nih.gov
Research is moving towards exploring the unique reactivity of the oxazole scaffold in cycloaddition reactions and its potential for post-synthetic modification. e-bookshelf.de For instance, new routes to 2,4,5-trisubstituted oxazoles have been established that allow for the installation of functional handles, such as a chloromethyl group, which can be used for further elaboration in applications like click chemistry. nih.gov
Mechanistic studies are also crucial. Recent investigations into a palladium-catalyzed oxazole synthesis revealed a reaction mechanism that differs from the classical Robinson-Gabriel pathway, as confirmed by ¹⁸O labeling studies. rsc.org Similarly, detailed mechanistic proposals for new reactions, such as the cyclization of in situ generated acylpyridinium salts with isocyanoacetates, provide a framework for predicting outcomes and designing new transformations. acs.org Understanding the diverse reactivity of oxazoline (B21484) scaffolds, which can lead to unexpected products like 7-membered heterocyclic systems through ring-opening and reduction, also informs the potential reactivity pathways of their oxazole counterparts. rsc.org Applying these new reactivity modes and mechanistic insights to the this compound core could unlock novel molecular architectures with unique properties.
Integration of Advanced Computational Design and Machine Learning in Oxazole Synthesis and Reactivity Predictions
The synergy between experimental chemistry and computational tools is revolutionizing drug discovery and materials science. For oxazole chemistry, the integration of computational design and machine learning is a rapidly emerging frontier. nih.govmdpi.com These in silico methods offer the ability to predict molecular properties, guide synthetic efforts, and accelerate the discovery of new derivatives with desired functions, significantly reducing the time and cost associated with traditional trial-and-error approaches. uchile.cl
Recent studies showcase the power of this approach. Machine learning, combined with predictive Quantitative Structure-Activity Relationship (QSAR) models, has been successfully used to identify and validate novel oxazole derivatives as potent antiviral agents against the Varicella zoster virus. nih.gov In another example, computational screening of a library of designed oxazole derivatives led to the identification of potential new therapeutics for diabetes mellitus by targeting the PPARγ receptor. uchile.cl These studies employ a suite of computational tools, including molecular docking to predict binding interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess drug-likeness, and molecular dynamics simulations to analyze the stability of ligand-receptor complexes. mdpi.comuchile.cl
Applying these predictive models to this compound would allow researchers to virtually screen vast chemical libraries, prioritize synthetic targets, and design derivatives with optimized biological activity, pharmacokinetic profiles, or material properties.
Table 2: Applications of Computational Tools in Oxazole Chemistry
| Computational Tool | Application | Research Example |
|---|---|---|
| Machine Learning / QSAR | Predict antiviral activity of new oxazole derivatives. nih.gov | Development of anti-Varicella zoster virus agents. nih.gov |
| Molecular Docking | Simulate the binding of oxazole ligands to protein targets (e.g., PPARγ, tyrosine kinase). mdpi.comuchile.cl | Design of potential therapeutics for diabetes and leukemia. mdpi.comuchile.cl |
| Molecular Dynamics (MD) Simulations | Analyze the stability of protein-ligand complexes over time. mdpi.comuchile.cl | Confirming stable binding interactions of oxazole derivatives. uchile.cl |
| ADMET Prediction | Evaluate drug-likeness, solubility, metabolism, and potential toxicity in silico. nih.govuchile.cl | Screening oxazole libraries for favorable pharmacokinetic properties. uchile.cl |
Advancements in in situ and Time-Resolved Spectroscopic Techniques for Comprehensive Characterization of Oxazole Reaction Intermediates
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. However, many chemical reactions proceed through highly reactive, short-lived intermediates that exist at very low concentrations, making them incredibly difficult to detect and characterize using conventional methods. rsc.org A significant future direction in oxazole chemistry is the application of advanced spectroscopic techniques to capture and study these fleeting species in situ.
A prime example is the characterization of a postulated gold(I) α-oxocarbene intermediate in a reaction that ultimately produces an oxazole. rsc.org The ability to directly observe such species provides definitive evidence for proposed mechanisms and can uncover unexpected pathways. Applying these time-resolved and in situ spectroscopic methods to study the formation of this compound via novel catalytic cycles will provide unprecedented mechanistic insight, enabling chemists to further optimize reaction conditions, improve yields, and control selectivity with much greater precision.
Q & A
Q. What are the common synthetic routes for preparing 4-methoxymethyl-oxazole derivatives?
A multistep synthesis involving glycine and 4-methoxy benzoyl chloride under alkaline conditions can yield oxazolone intermediates. Subsequent reactions with toluene and AlCl₃, followed by refluxing with POCl₃, produce substituted oxazoles . Alternative methods include cyclization reactions using substituted benzaldehydes and amino-triazoles under reflux conditions .
Q. What analytical techniques are critical for characterizing this compound derivatives?
High-Resolution Mass Spectrometry (HRMS) and elemental analysis are essential for confirming molecular formulas. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy validate structural features, such as methoxy and oxazole ring substitutions . Discrepancies between calculated and experimental elemental composition (e.g., C, H, N) require cross-validation via multiple techniques .
Q. What biological activities are associated with this compound scaffolds?
Derivatives of this scaffold have shown potential in targeting cancer, viral infections, and thrombosis. For example, benzamide-linked oxazole analogs exhibit inhibitory effects on platelet aggregation and viral replication .
Q. What safety protocols are recommended for handling this compound compounds?
Use impervious gloves, safety goggles, and well-ventilated environments. Store in airtight containers at cool temperatures to avoid decomposition. Follow hazard guidelines from databases like ECHA and CAMEO Chemicals .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Reaction conditions (e.g., solvent polarity, catalyst choice) significantly impact yields. For example, using N-methylmorpholine in CH₂Cl₂ improves oxazolone formation . Kinetic studies and in-situ monitoring (e.g., TLC or HPLC) can identify bottlenecks in multistep syntheses .
Q. How do structural modifications influence the bioactivity of this compound derivatives?
Substituents like nitro, cyano, or halogen groups on the phenyl ring enhance interactions with biological targets. For instance, 4-nitrophenyl-substituted derivatives demonstrate improved antiviral activity due to increased electron-withdrawing effects . Molecular docking studies can predict binding affinities to enzymes like thrombin or viral proteases .
Q. How can researchers resolve contradictions in analytical data (e.g., HRMS vs. elemental analysis)?
Discrepancies may arise from impurities or incomplete reactions. Recrystallization or column chromatography can purify intermediates. Cross-referencing with spectral databases (e.g., PubChem) and repeating experiments under controlled conditions are critical .
Q. What green chemistry approaches are applicable to synthesizing this compound derivatives?
Solvent-free reactions or biodegradable catalysts (e.g., enzymatic systems) can reduce environmental impact. For example, replacing POCl₃ with less toxic phosphorylating agents in oxazole ring closure is under investigation .
Q. How do reaction mechanisms differ between traditional and novel synthetic pathways?
Classical routes (e.g., Bischler-Napieralski conditions) involve electrophilic aromatic substitution, while modern methods may leverage microwave-assisted or photochemical reactions to accelerate cyclization steps . Mechanistic insights can be gained via isotopic labeling or computational modeling .
Q. What strategies mitigate instability of this compound derivatives during storage?
Degradation pathways (e.g., hydrolysis of the methoxy group) can be minimized by storing compounds under inert atmospheres (N₂ or Ar) and avoiding moisture. Stabilizing additives like antioxidants (e.g., BHT) may extend shelf life .
Methodological Considerations
- Experimental Design : Prioritize reaction scalability and reproducibility. Use Design of Experiments (DoE) to optimize variables like temperature, solvent, and catalyst loading .
- Data Interpretation : Correlate spectral data (e.g., NMR splitting patterns) with steric/electronic effects of substituents to confirm regioselectivity .
- Contradiction Management : Document batch-specific anomalies (e.g., solvent traces in HRMS) and validate via independent synthetic replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
